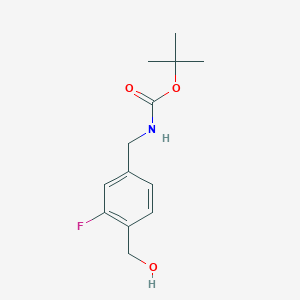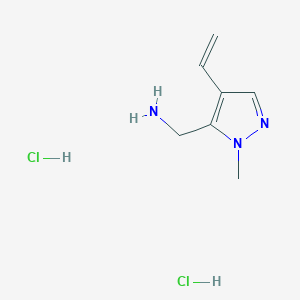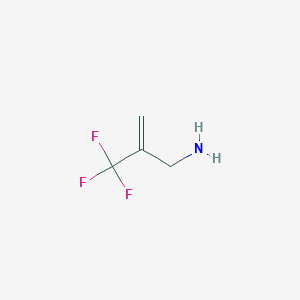
4-Ethylhex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylhex-1-en-3-one is an organic compound with the molecular formula C8H14O. It is a member of the alkenes family, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes an ethyl group attached to the fourth carbon of a hexene chain, with a ketone functional group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethylhex-1-en-3-one can be synthesized through various organic reactions. One common method involves the aldol condensation of butanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes. For instance, the use of metal catalysts such as palladium or nickel can facilitate the hydrogenation and subsequent dehydrogenation steps required to produce the compound on a larger scale. These methods are optimized for high yield and purity, making them suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or other substituents are added across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Br2, Cl2), Hydrogen halides (HBr, HCl)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated alkenes
Aplicaciones Científicas De Investigación
4-Ethylhex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving ketones and alkenes.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinctive odor and reactivity.
Mecanismo De Acción
The mechanism by which 4-Ethylhex-1-en-3-one exerts its effects involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond allows for electrophilic addition reactions, which can modify the compound’s structure and reactivity. These interactions can affect biological pathways, making the compound useful in biochemical studies.
Comparación Con Compuestos Similares
4-Ethylhex-1-en-3-one can be compared with other similar compounds such as:
4-Ethyl-1-hexene: Similar structure but lacks the ketone functional group, making it less reactive in certain chemical reactions.
3-Hexen-2-one: Contains a ketone group but differs in the position of the double bond and the absence of the ethyl group, leading to different reactivity and applications.
4-Methyl-1-pentene: Another alkene with a different substituent, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of an ethyl group, a double bond, and a ketone functional group, which together confer a unique set of chemical and physical properties.
Propiedades
Número CAS |
123184-16-7 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
4-ethylhex-1-en-3-one |
InChI |
InChI=1S/C8H14O/c1-4-7(5-2)8(9)6-3/h6-7H,3-5H2,1-2H3 |
Clave InChI |
MPOILDLJWJPUHA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13552345.png)
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)


![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13552367.png)



![2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride](/img/structure/B13552391.png)

